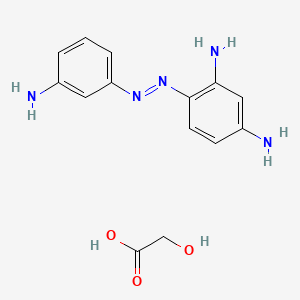
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is a heterocyclic compound that features an oxazole ring substituted with diphenyl groups at positions 4 and 5, and an acetonitrile group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature to moderate heating, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide packed in a column for the oxidative aromatization of oxazolines to oxazoles has been reported . This method allows for the rapid and scalable production of the compound with minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or copper bromide in the presence of DBU.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins involved in inflammation . Additionally, it may modulate the activity of intracellular kinases like extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK), leading to changes in transcription factor activity and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole core structure.
Oxazolines: Compounds that can be oxidized to form oxazoles, sharing a similar synthetic pathway.
Imidazoles: Another class of heterocyclic compounds with similar biological activities and synthetic routes.
Uniqueness
(4,5-Diphenyl-1,3-oxazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for drug development.
Properties
CAS No. |
65913-22-6 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4,5-diphenyl-1,3-oxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H12N2O/c18-12-11-15-19-16(13-7-3-1-4-8-13)17(20-15)14-9-5-2-6-10-14/h1-10H,11H2 |
InChI Key |
LFHNYWYYTLLXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)


![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)

![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)



